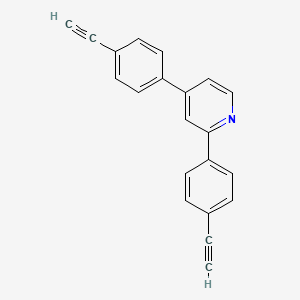

2,4-Bis(4-ethynylphenyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H13N |

|---|---|

Molecular Weight |

279.3 g/mol |

IUPAC Name |

2,4-bis(4-ethynylphenyl)pyridine |

InChI |

InChI=1S/C21H13N/c1-3-16-5-9-18(10-6-16)20-13-14-22-21(15-20)19-11-7-17(4-2)8-12-19/h1-2,5-15H |

InChI Key |

FQFVMZWLIKNDCU-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=C(C=C3)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Bis 4 Ethynylphenyl Pyridine and Its Precursors

Strategic Approaches for Pyridine (B92270) Core Functionalization

The functionalization of the pyridine ring is a cornerstone of synthesizing a vast array of chemical compounds. rsc.org The electron-poor nature of the pyridine ring and the coordinating power of the nitrogen atom present unique challenges to direct and selective functionalization. rsc.org Historically, the construction of functionalized pyridines often involved building the ring from acyclic precursors. rsc.org However, modern synthetic methods have increasingly focused on the direct C-H functionalization of the pyridine core. rsc.orgresearchgate.net

For the synthesis of 2,4-disubstituted pyridines, such as the precursor to the title compound, several strategies are employed. One common approach involves the use of pre-functionalized pyridine derivatives, such as dihalopyridines, which can then undergo further reactions. For instance, 2,4-dichloropyridine (B17371) or 2,4-dibromopyridine (B189624) serve as versatile starting materials. Another strategy involves the direct C-H activation of the pyridine ring, although achieving regioselectivity at the C2 and C4 positions can be complex. researchgate.net Recent advancements have explored the use of organometallic intermediates, such as those involving magnesium and zinc, to achieve selective functionalization of pyridines.

A notable method for the synthesis of 2,4,6-triaryl pyridines involves a one-pot, three-component reaction using acetophenones, aryl aldehydes, and ammonium (B1175870) acetate. orgchemres.orgresearchgate.net While this method typically yields tri-substituted pyridines, modifications to the starting materials could potentially be adapted for the synthesis of 2,4-disubstituted analogs.

Ethynylphenyl Moiety Incorporation via Cross-Coupling Reactions

The introduction of the 4-ethynylphenyl groups at the 2 and 4 positions of the pyridine core is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions are renowned for their efficiency in forming carbon-carbon bonds. wikipedia.org

The Sonogashira reaction is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction is generally carried out under mild conditions, often at room temperature. wikipedia.org

In the context of synthesizing 2,4-bis(4-ethynylphenyl)pyridine, a dihalopyridine precursor (e.g., 2,4-dibromopyridine or 2,4-diiodopyridine) is reacted with a protected or unprotected 4-ethynylphenylacetylene. The use of a trimethylsilyl (B98337) (TMS) protecting group on the alkyne is common, which is then removed in a subsequent step. wikipedia.org The choice of palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and copper(I) iodide (CuI) as a co-catalyst is crucial for the reaction's success. tcichemicals.com The reaction is typically performed in a solvent such as a mixture of tetrahydrofuran (B95107) (THF) and an amine like triethylamine (B128534) or diisopropylamine. tcichemicals.commdpi.com

A practical example of a Sonogashira coupling involves reacting iodobenzene (B50100) with ethynylbenzene in the presence of PdCl₂(PPh₃)₂ and CuI in THF and triethylamine, yielding diphenylacetylene (B1204595) in high yield. tcichemicals.com This protocol can be adapted for the synthesis of the target molecule.

Recent developments have also led to copper-free Sonogashira coupling reactions, which can be advantageous in certain contexts, particularly in biological applications. nih.gov

While the Sonogashira coupling is the most direct method for introducing the ethynylphenyl group, other palladium-catalyzed reactions can also be employed to construct the aryl-aryl bond, followed by a separate alkynylation step. For instance, a Suzuki coupling could be used to attach a 4-bromophenyl group to the pyridine core, which would then be followed by a Sonogashira coupling with a protected acetylene (B1199291).

Palladium-catalyzed cross-coupling reactions have also been developed for the direct arylation of C-H bonds. nih.govresearchgate.net These methods offer an alternative to the use of pre-halogenated pyridines, although controlling regioselectivity can be a challenge.

Preparation of Key Intermediates for this compound Synthesis

The successful synthesis of this compound hinges on the availability of key intermediates. The primary intermediates are a suitably functionalized pyridine core and the ethynylphenyl component.

2,4-Dihalopyridines: As mentioned, 2,4-dichloropyridine and 2,4-dibromopyridine are common starting materials. These can be prepared through various methods, often starting from 2,4-dihydroxypyridine. google.com The conversion of the hydroxyl groups to halogens can be achieved using standard halogenating agents.

4-Ethynylphenylacetylene and its Derivatives: The 4-ethynylphenylacetylene can be prepared from 4-bromoacetophenone or 4-iodoacetophenone through a series of reactions, often involving a Corey-Fuchs reaction or a Sonogashira coupling with a protected acetylene followed by deprotection. The use of trimethylsilylacetylene (B32187) is a common strategy. mdpi.com

The table below summarizes some key intermediates and their synthetic relevance.

| Intermediate | Structure | Role in Synthesis |

| 2,4-Dibromopyridine | Precursor for Sonogashira coupling | |

| 4-Ethynylphenylacetylene | Source of the ethynylphenyl moiety | |

| (4-Ethynylphenyl)trimethylsilane | Protected form of 4-ethynylphenylacetylene |

Multi-Step Synthetic Sequences and Optimization for Scalability

Synthesis of a 2,4-dihalopyridine.

Synthesis of a protected 4-ethynylphenylacetylene.

Double Sonogashira cross-coupling of the 2,4-dihalopyridine with the protected 4-ethynylphenylacetylene.

Deprotection of the terminal alkynes.

Coordination Chemistry and Metallo Supramolecular Assembly of 2,4 Bis 4 Ethynylphenyl Pyridine Derivatives

Ligand Design Principles and Coordination Motifs

The rational design of ligands is fundamental to controlling the structure and properties of the resulting metal complexes. In 2,4-Bis(4-ethynylphenyl)pyridine, the design incorporates a classic coordination site with substituents that modulate its electronic and steric environment and provide pathways for extended assembly.

The primary coordination site of the this compound ligand is the nitrogen atom of the central pyridine (B92270) ring. wikipedia.org As a Lewis base, the pyridine nitrogen readily donates its lone pair of electrons to form a coordinate bond with a variety of transition metal ions. wikipedia.orgnih.gov Pyridine is classified as a two-electron, L-type ligand and is known to stabilize metal centers in various oxidation states. wikipedia.orgnih.gov The coordination of the nitrogen atom is a well-established motif in transition metal chemistry, leading to the formation of stable complexes. wikipedia.org The geometry of the resulting complex is influenced by the coordination number of the metal and the steric hindrance imposed by the ligands. wikipedia.orgnih.gov In the case of 2,4-disubstituted pyridines, the substituents can sterically influence the approach of other ligands to the metal center.

Electronic Effects : The arylacetylide (ethynylphenyl) units are π-accepting groups that can delocalize electron density from the metal center upon coordination. researchgate.net This can modulate the redox potential of the metal and influence the photophysical properties of the complex, such as absorption and emission characteristics. researchgate.net

Steric Control : The bulky ethynylphenyl groups provide significant steric hindrance around the metal coordination sphere, which can dictate the stoichiometry and geometry of the resulting complexes.

Supramolecular Interactions : The planar, aromatic surfaces of the phenyl rings are ideal for engaging in non-covalent π-π stacking interactions. researchgate.netnih.gov These interactions are a primary driving force in the self-assembly of complexes into larger, ordered architectures. nih.govnih.gov

Functionalizability : The terminal alkyne groups can serve as reactive handles for post-complexation modification, such as in Sonogashira coupling reactions, allowing for the construction of even more complex, multi-component systems.

Formation of Metal Complexes with Various Metal Ions

The versatile nature of the pyridine nitrogen donor site allows this compound to form stable complexes with a wide array of transition metal ions.

Research on analogous pyridine- and terpyridine-based ligands demonstrates their broad coordination capabilities. It is expected that this compound will form complexes with numerous transition metals:

Ruthenium(II) : Ru(II) readily forms stable, often octahedral, complexes with pyridyl ligands. researchgate.netnih.govnih.gov These complexes are of significant interest due to their rich photophysical and electrochemical properties.

Zinc(II) : As a d¹⁰ metal ion, Zn(II) is flexible in its coordination geometry, commonly forming tetrahedral or octahedral complexes with N-donor ligands. nih.govrsc.orgmdpi.com The lack of redox activity makes Zn(II) complexes useful for applications where fluorescence or structural integrity is paramount. videleaf.com

Iron(II) : Fe(II) typically forms five- or six-coordinate complexes with terpyridine-type ligands. researchgate.net

Platinum(II) : Square-planar Pt(II) complexes are well-known. wikipedia.org The incorporation of arylacetylide ligands can lead to complexes with long-lived triplet excited states and interesting photophysical properties. researchgate.netnih.gov

Copper(II) : Cu(II) complexes with pyridyl ligands often adopt distorted square pyramidal or octahedral geometries due to the Jahn-Teller effect. researchgate.netnih.gov

Silver(I) : Ag(I) ions can be coordinated by pyridyl ligands to form coordination networks, often with the silver ion adopting a three-coordinate geometry. researchgate.net

Palladium(II) : Similar to Pt(II), Pd(II) favors a square-planar coordination environment. rsc.org

Cobalt(II/III) : Cobalt can form stable octahedral complexes with terpyridine-type ligands, and the Co(III) state can lead to highly charged cationic complexes with a strong affinity for negatively charged species. researchgate.net

Nickel(II) : Ni(II) can form complexes with various geometries, including square planar and octahedral, depending on the ligand field. nih.govcaltech.edu

The final structure of a metal complex is determined by the preferred coordination number and geometry of the metal ion, the stoichiometry of the metal-ligand ratio, and the steric and electronic properties of the ligand itself. For this compound, several outcomes are possible. When acting as a simple monodentate ligand through its pyridine nitrogen, it can form complexes with stoichiometries such as ML₂, ML₄, or M₂L₂. The resulting geometries are highly dependent on the metal ion.

The table below summarizes the common coordination preferences for the discussed metal ions when complexed with N-donor pyridine-type ligands, which provides a predictive framework for complexes of this compound.

| Metal Ion | Common Coordination Numbers | Preferred Geometries | Representative Stoichiometries (M:L) |

| Ru(II) | 6 | Octahedral | 1:2, 1:3 |

| Zn(II) | 4, 5, 6 | Tetrahedral, Square Pyramidal, Octahedral nih.govmdpi.comnih.gov | 1:2, 1:3, 1:4 |

| Fe(II) | 5, 6 | Square Pyramidal, Octahedral researchgate.net | 1:2 |

| Pt(II) | 4 | Square Planar wikipedia.org | 1:2, 1:4 |

| Cu(II) | 4, 5 | Distorted Square Planar/Pyramidal researchgate.net | 1:1, 1:2 |

| Ag(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral researchgate.net | 1:2, 1:3 |

| Pd(II) | 4 | Square Planar rsc.org | 1:2, 1:4 |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | 1:2, 1:3 |

| Ni(II) | 4, 6 | Square Planar, Octahedral wikipedia.org | 1:2, 1:4 |

Self-Assembly Processes Towards Hierarchical Architectures

A key feature of complexes derived from this compound is their propensity to undergo self-assembly into well-defined, hierarchical superstructures. This process is driven by a combination of the directional bonds of metal-ligand coordination and weaker, non-covalent interactions.

The primary driving force for the self-assembly of these complexes is often π-π stacking between the electron-rich phenyl rings of the ligands on adjacent molecules. researchgate.netnih.govnih.gov This interaction, along with potential metal-metal interactions in the case of certain d⁸ and d¹⁰ metals like Pt(II) and Ag(I), can lead to the formation of extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.govresearchgate.net The rigid and linear nature of the ethynylphenyl arms serves to project these interactions in specific directions, allowing for a high degree of control over the final supramolecular architecture. The result is the spontaneous formation of materials with ordered structures on the nanometer scale, such as nanotubes, vesicles, or fibrous aggregates, depending on the specific metal ion and assembly conditions. nih.govrsc.orgresearchgate.net

Lack of Sufficient Scientific Data Precludes In-Depth Article on this compound

Despite a comprehensive search of publicly available scientific literature, a thorough and scientifically accurate article focusing solely on the chemical compound “this compound” and its coordination chemistry, as per the requested detailed outline, cannot be generated at this time. The available information is insufficient to provide the specific research findings required for a detailed discussion of its role in metal-directed self-assembly, hierarchical assembly, and the formation of discrete and polymeric supramolecular architectures.

Searches for "this compound" and its derivatives within the context of coordination chemistry, metallo-supramolecular assembly, and various structural forms—including metallohexacycles, coordination polymers (CPs), metal-organic frameworks (MOFs), and covalent organic polymers (COPs)—did not yield specific studies or detailed data on this particular compound.

While the search results do provide a wealth of information on the coordination chemistry of related pyridine-based ligands, such as bipyridines and terpyridines, this information is not directly applicable to "this compound" without engaging in speculation. The strict requirement to focus solely on the specified compound and to adhere to a detailed outline that includes specific architectural examples necessitates concrete, published research findings that are currently unavailable.

Without access to specific experimental details, crystal structures, and characterization data for coordination complexes of "this compound," any attempt to generate the requested article would not meet the standards of scientific accuracy and would violate the instruction to not introduce information outside the explicit scope.

Therefore, until more specific research on the coordination chemistry of "this compound" becomes publicly accessible, it is not possible to produce the in-depth, data-driven article as requested.

Analysis of Intermolecular Interactions in Supramolecular Assemblies

The solid-state packing of supramolecular structures derived from pyridine-based ligands is governed by a variety of weak intermolecular forces. While direct crystallographic data for this compound is not extensively detailed in available literature, analysis of closely related structures provides significant insight into the interactions that stabilize its assemblies. These include π-π stacking, C-H...π interactions, and various hydrogen bonds, which collectively create complex and stable supramolecular networks.

π-π stacking is a dominant organizing force in the assembly of aromatic-rich molecules like this compound. This interaction involves the face-to-face or offset stacking of the pyridine and phenyl rings, driven by a combination of electrostatic and dispersion forces. In related pyridine-containing supramolecular systems, these interactions are frequently observed and play a critical role in the formation of columnar or layered structures.

For instance, studies on co-crystals of (E)-1,2-di(pyridin-4-yl)ethene with alkoxybenzoic acids reveal significant π-π interactions between benzene (B151609) and pyridine rings, with centroid-centroid distances measured at 3.658(2) Å. acs.org Similar interactions are noted between adjacent pyridine rings, though at a slightly larger distance of 3.960(2) Å. acs.org In other complex structures involving pyridine and phenyl rings, π-π stacking with centroid-centroid distances of 3.75 Å to 3.77 Å helps to furnish the final three-dimensional structure. researchgate.net The presence of electron-rich ethynylphenyl groups in this compound provides extensive surfaces for such stacking, which is expected to be a primary contributor to the stability of its crystalline forms. Theoretical studies on pyridine dimers have shown that antiparallel-displaced geometries are the most stable, emphasizing the importance of electron correlation and dispersion in these interactions. researchgate.net

Table 1: Examples of π-π Stacking Distances in Related Pyridine-Containing Structures

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Reference Compound |

|---|---|---|

| Benzene and Pyridine | 3.658 (2) | (E)-1,2-di(pyridin-4-yl)ethene co-crystal |

| Pyridine and Pyridine | 3.960 (2) | (E)-1,2-di(pyridin-4-yl)ethene co-crystal |

| Benzene and Benzene | 3.75 | Copper(II) terpyridine complex |

| Pyridine and Pyridine | 3.77 | Copper(II) terpyridine complex |

This table presents data from analogous systems to illustrate typical π-π stacking parameters.

In the crystal structures of related compounds, C-H...π interactions are frequently observed to link molecular units into higher-order structures like columns or layers. acs.org For example, in a co-crystal of (E)-1,2-di(pyridin-4-yl)ethene, a weak C-H...π interaction between a methyl group and a benzene ring helps to form a columnar structure. acs.org In other complex assemblies, C-H...π interactions work in concert with other non-covalent forces to stabilize the packing. mdpi.com Hirshfeld surface analysis of related aromatic structures confirms that C...H/H...C contacts can account for a significant portion (up to 38.2%) of the total intermolecular contacts, highlighting their importance in the crystal packing. nih.gov The ethynyl (B1212043) C-H groups in this compound are also potential donors for this type of interaction, adding another layer of complexity and stability to its supramolecular assemblies.

Table 2: Characteristics of C-H...π Interactions in Aromatic Assemblies

| Donor | Acceptor | Distance (H...Centroid) | Significance |

|---|---|---|---|

| C-H (Alkyl) | Benzene Ring | Not Specified | Links units into a column structure |

| C-H (Aromatic) | Phenyl Ring | 3.05 Å | Supports stabilization of dimers |

This table is illustrative of C-H...π interactions found in analogous supramolecular systems.

While this compound itself lacks strong hydrogen bond donors, its pyridine nitrogen is a potent hydrogen bond acceptor. In co-crystals or metallo-supramolecular assemblies involving protic solvents, co-formers, or certain counter-ions, hydrogen bonding plays a pivotal role. For example, O-H...N hydrogen bonds are fundamental in linking acid and base components in co-crystals of pyridine derivatives. acs.org

Furthermore, weaker C-H...O and C-H...N hydrogen bonds are ubiquitous in stabilizing crystal packing. In related systems, C-H...O interactions link molecular units into tapes or more complex three-dimensional networks. acs.orgnih.gov The terminal alkyne C-H groups of this compound can act as weak hydrogen bond donors, potentially interacting with solvent molecules or anions within the crystal lattice.

In metal complexes, other interactions such as anion-π interactions or halogen bonding can also become significant. mdpi.comnih.gov For instance, in silver(I) complexes with fluorinated bipyridine ligands, C-H...O hydrogen bonds, halogen...π, and π-π stacking interactions combine to form a robust three-dimensional supramolecular network. nih.gov The interplay of these varied weak forces is essential for the precise self-assembly and crystal engineering of functional materials based on pyridine ligands. nih.govrsc.org

Advanced Materials Research Applications of 2,4 Bis 4 Ethynylphenyl Pyridine Derivatives

Optoelectronic Materials Science Research

The extended π-conjugated system of 2,4-Bis(4-ethynylphenyl)pyridine derivatives, which combines pyridine (B92270) and phenyl-ethynyl moieties, provides a versatile platform for tuning their electronic and optical properties. This has led to extensive research into their potential as active components in optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) Development and Performance

The development of efficient and stable OLEDs is a major focus of materials research. google.com Derivatives of this compound have been investigated as emitters, hosts, and charge-transporting materials in OLEDs. acs.orgacs.org

In one study, a series of pyrene-functionalized pyridine derivatives, including 2,6-diphenyl-4-(pyren-1-yl)pyridine, were synthesized and evaluated as hole-transporting materials (HTMs). acs.org The device incorporating 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine as the HTM exhibited a maximum external quantum efficiency (EQE) of 9% and a high luminance of 17,300 cd/m². acs.org Notably, these devices demonstrated low efficiency roll-off, a critical factor for practical applications. acs.org Another research effort focused on a terpyridine derivative as a host material in red phosphorescent OLEDs, achieving a high maximum EQE of 20.9%. acs.org

The performance of these materials is often linked to their ability to facilitate efficient charge injection and transport, as well as to confine excitons within the emissive layer. The modular nature of the this compound framework allows for systematic modifications to optimize these properties.

OLED Performance of this compound Derivatives

| Derivative | Role in OLED | Max. EQE (%) | Max. Luminance (cd/m²) |

|---|---|---|---|

| 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine | Hole-Transporting Material | 9 | 17300 |

| Terpyridine Derivative | Red Phosphorescent Host | 20.9 | Not Reported |

| Pyrene-Pyridine Derivatives (general) | Hole-Transporting Material | - | - |

Photophysical Phenomena and Charge Transport Studies

The performance of this compound derivatives in optoelectronic devices is intrinsically linked to their photophysical properties and charge transport characteristics. Extensive research has been dedicated to understanding these fundamental processes.

The electronic absorption and emission spectra of this compound derivatives provide crucial insights into their electronic structure and potential applications. For instance, a terpyridyl-diphenylacetylene hybrid fluorophore, which shares structural similarities with the core compound, exhibits intense absorption bands attributed to π–π* transitions. scispace.com Its emission spectrum shows bright blue fluorescence in both solution and the solid state. scispace.com

In platinum(II) complexes incorporating related ligands, absorption spectra reveal high-energy intraligand (IL) [π→π*] transitions and lower-energy metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) bands. oaepublish.com The emission properties are also complex, with some platinum-containing polymers showing dual emission from both the polymer backbone and 3MMLCT excited states. oaepublish.com These studies highlight the tunability of the photophysical properties through chemical modification.

Spectroscopic Properties of a Terpyridyl-Diphenylacetylene Hybrid Fluorophore

| Property | Observation | State |

|---|---|---|

| Absorption | Intense π–π* transitions | Solution |

| Emission | Bright blue fluorescence | Solution and Solid State |

Intramolecular charge transfer (ICT) is a key process in many "push-pull" molecules, where electron-donating and electron-withdrawing groups are linked by a π-conjugated system. mdpi.com In derivatives of this compound, the pyridine unit can act as an electron acceptor, while the phenyl-ethynyl groups can be functionalized with donor moieties.

Studies on related systems have shown that the fluorescence of a terpyridyl-diphenylacetylene hybrid involves ICT from the diphenylacetylene (B1204595) moiety to the terpyridine group. scispace.com This process is often influenced by the solvent polarity and temperature. rsc.org In some donor-acceptor-donor (D-A-D) pyridine derivatives, lowering the temperature can stabilize a twisted molecular configuration, leading to emission from a fully-relaxed ICT state. rsc.org

Metal-to-ligand charge transfer (MLCT) is a characteristic feature of transition metal complexes. nih.gov In platinum(II) complexes with bipyridyl ligands, MLCT bands are observed in the absorption spectra. nih.gov The energy of these bands can be tuned by the electronic properties of the ligands. nih.gov These charge transfer phenomena are crucial for understanding the excited-state dynamics and emissive properties of these materials.

The fluorescence quantum yield (ΦF), which represents the efficiency of the emission process, is a critical parameter for luminescent materials. For a terpyridyl-diphenylacetylene hybrid fluorophore, an exceptionally high fluorescence quantum yield was reported, which was rationalized by density functional theory (DFT) calculations. scispace.com

In contrast, metal complexes of this ligand can exhibit different emissive behaviors. While the Zn(II) and Cd(II) complexes showed significant green emission, the Fe(II), Ru(II), and Pt(IV) complexes were found to be non-emissive. scispace.com The quantum yield of related iridium(III) complexes was found to be solvent-dependent, ranging from 5% in acetonitrile (B52724) to 19% in dichloromethane (B109758). mdpi.com

Fluorescence lifetime measurements provide information about the decay dynamics of the excited state. In platinum(II) complexes, photoluminescence lifetimes are typically in the microsecond range, consistent with emission from triplet excited states. researchgate.net

Fluorescence Quantum Yield of a Terpyridyl-Diphenylacetylene Hybrid and its Metal Complexes

| Compound | Quantum Yield (ΦF) | Emission Color |

|---|---|---|

| Terpyridyl-diphenylacetylene hybrid | Exceptionally High | Blue |

| Zn(II) complex | Significant | Green |

| Cd(II) complex | Significant | Green |

| Iridium(III) complex (in acetonitrile) | 5% | Yellow |

| Iridium(III) complex (in dichloromethane) | 19% | Yellow |

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a hallmark of compounds with significant charge separation in the excited state. The investigation of solvatochromic behavior provides insights into the nature of the excited state and the extent of intramolecular charge transfer. nih.gov

For the Zn(II) and Cd(II) complexes of a terpyridyl-diphenylacetylene hybrid, a red-shift in the emission maxima was observed with increasing solvent polarity. rsc.org This positive solvatochromism is indicative of a more polar excited state compared to the ground state, which is consistent with an intra-ligand charge transfer character. rsc.org Analyzing these shifts can help to quantify the change in dipole moment upon excitation and further elucidate the electronic nature of the emissive state.

Electroluminescence Research and Device Characterization

The unique electronic structure of pyridine-containing organic molecules makes them highly suitable for use in organic light-emitting diodes (OLEDs). The pyridine unit is naturally electron-deficient, positioning it as an effective electron-transporting or acceptor moiety within a larger molecular framework. rsc.org In donor-acceptor type molecules, this property helps in tuning the frontier molecular orbital (HOMO/LUMO) energy levels, which is crucial for efficient charge injection, transport, and recombination in an OLED device. rsc.org

Research into related pyridine derivatives, such as those integrating pyrene (B120774), has demonstrated their potential as hole-transporting materials (HTMs) that also contribute to the device's emissive properties. For instance, pyrene-pyridine derivatives have been successfully used to fabricate solution-processed OLEDs. nih.gov The device performance is characterized by several key metrics, including maximum luminance (the intensity of light emitted), current efficiency (the ratio of light output to the current flowing through the device), and external quantum efficiency (EQE), which measures the percentage of electrons injected into the device that are converted into photons emitted out of the device.

A significant challenge in OLEDs is "efficiency roll-off," where the efficiency decreases at high brightness levels. Materials based on pyrene-pyridine have shown the ability to mitigate this effect, demonstrating stable performance with low roll-off. researchgate.net In one study, an OLED device using a 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)-pyridine derivative as the HTM achieved a maximum luminance of 17,300 cd/m² and a high current efficiency, showcasing the viability of this class of materials. researchgate.net

Table 1: Performance of an OLED Device Using a Pyrene-Pyridine Derivative (Py-Br) as the Hole-Transporting Material researchgate.net

| Parameter | Value |

|---|---|

| Maximum Luminance | 17,300 cd/m² |

| Maximum Current Efficiency | 22.4 cd/A |

| External Quantum Efficiency (EQE) | 9% (at 3500 cd/m²) |

Role as Hole-Transporting Materials

In optoelectronic devices like perovskite solar cells and OLEDs, hole-transporting materials (HTMs) are essential for extracting and transporting positive charge carriers (holes) from the active layer to the anode. Pyridine-based derivatives have been extensively investigated for this purpose. The nitrogen atom in the pyridine ring makes the core electron-deficient, which can be leveraged to design materials with deep HOMO levels, a desirable trait for efficient hole injection from the perovskite or emissive layer. rsc.org

Studies comparing pyridine-core HTMs to analogous benzene-core structures have shown that the pyridine unit can lead to better electronic conjunction with donor side arms (like triphenylamine) and superior hole mobility. researchgate.net This enhancement is attributed to a more planar molecular geometry and improved intermolecular interactions, which facilitate charge hopping between molecules. researchgate.net Furthermore, the incorporation of pyridine-based molecules into existing HTLs like PEDOT:PSS has been shown to enhance optoelectronic performance by facilitating charge extraction and transfer. nih.gov

The energy levels of these materials are critical for device function. The HOMO level should align well with the valence band of the active layer for efficient hole extraction, while the LUMO level should be high enough to block electrons from passing to the anode. Research on pyrene-pyridine derivatives has shown that they possess suitable HOMO values (around -5.6 eV) that closely match the work function of standard anodes like indium tin oxide (ITO), ensuring a minimal energy barrier for hole injection. researchgate.net

Table 2: Electrochemical and Optical Properties of Representative Pyrene-Pyridine Derivatives nih.govresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Optical Energy Gap (eV) |

|---|---|---|---|

| Py-03 | -5.60 | -2.32 | 3.28 |

| Py-MeO | -5.61 | -2.33 | 3.28 |

| Py-Me | -5.59 | -2.29 | 3.30 |

Sensor Development Research

Chemosensor Design for Specific Analyte Detection (e.g., Metal Ions)

The structure of this compound, with its electron-rich nitrogen atom on the pyridine ring and the π-systems of the ethynylphenyl arms, provides an ideal scaffold for designing chemosensors. These sensors operate by binding to a specific analyte, such as a heavy metal ion, which induces a measurable change in the molecule's photophysical properties, typically its color or fluorescence. researchgate.net

Derivatives can be designed where the pyridine nitrogen and adjacent ethynyl (B1212043) groups act as a chelating site, selectively binding to certain metal ions. For example, research on other pyridine-based ligands has demonstrated high selectivity for detecting ions like copper (Cu²⁺) and nickel (Ni²⁺). researchgate.netmdpi.com The binding event restricts the intramolecular rotation and vibration of the sensor molecule, which can lead to a significant enhancement of its fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). This "turn-on" response is highly desirable for sensitive detection.

In one example, a simple pyridine-based receptor in a mixed aqueous solution showed a distinct color change from colorless to yellow and a dramatic shift in its fluorescence upon binding with Cu²⁺, allowing for a detection limit as low as 0.25 μM. researchgate.net Similarly, pyrene-pyridine derivatives have been used to coordinate with heavy metal ions like zinc(II), cadmium(II), and mercury(II), where the lipophilic pyrene unit helps in transporting the metal ion across biological membranes, enhancing its effect. nih.gov This demonstrates that by modifying the side arms of the this compound core, sensors can be tailored for high selectivity and sensitivity towards specific environmental or biological analytes.

Principles of Molecular Recognition in Sensing Applications

Molecular recognition is the fundamental process that governs how a sensor molecule (the host) selectively binds to a target analyte (the guest). nih.gov This interaction is not random but is driven by a collection of specific, non-covalent forces that create a stable complex between the host and guest. nih.gov The primary principle is complementarity in terms of size, shape, and electronic properties. nih.gov

The key non-covalent interactions responsible for molecular recognition include:

Electrostatic Interactions: These are the attractive or repulsive forces between charged or polar groups on the host and guest. For instance, the negatively polarized nitrogen atom in a pyridine ring can attract a positively charged metal ion. nih.gov

Hydrogen Bonding: This involves the sharing of a hydrogen atom between two electronegative atoms (like N, O, or F). It is a highly directional and specific interaction crucial for biological recognition. researchgate.net

π-π Stacking: The interaction between the electron clouds of aromatic rings, such as the phenyl and pyridine rings in the target compound, which helps to stabilize the complex. researchgate.net

Van der Waals Forces: Weak, short-range forces that arise from temporary fluctuations in electron density around atoms. While individually weak, their cumulative effect can be significant in holding molecules together. nih.gov

In the context of sensor design, the host molecule is engineered to have a binding pocket or surface that is perfectly pre-organized or can adapt (an "induced fit") to bind the target analyte. nih.gov This binding event then triggers a transducer, which converts the molecular recognition event into a measurable output signal, such as a change in light absorption or fluorescence. rsc.org

Catalytic Applications Research

Electrocatalysis (e.g., Oxygen Evolution Reaction)

The development of efficient electrocatalysts for the oxygen evolution reaction (OER) is critical for renewable energy technologies like water splitting and metal-air batteries. rsc.orgqianggroup.com OER is the process of generating oxygen gas from water, but it is kinetically slow and requires a significant energy input (overpotential). qianggroup.com Research has focused on using transition metal complexes, where an organic ligand supports a catalytically active metal center.

While this compound itself is not typically used directly as a catalyst, its derivatives can serve as robust ligands for catalytically active metals like Ruthenium (Ru) or Iron (Fe). researchgate.netresearchgate.net The pyridine and ethynylphenyl structure can coordinate with a metal ion, and the extended π-conjugation of the ligand can facilitate the necessary electron transfer during the catalytic cycle.

For example, studies on related ruthenium complexes with ethynyl-phenylene substituted terpyridine ligands have shown catalytic activity for water oxidation. researchgate.net In such a system, the ligand framework stabilizes the ruthenium center, which cycles through multiple oxidation states to facilitate the four-electron oxidation of water to O₂. The performance of an OER electrocatalyst is judged by its ability to achieve a high current density at a low overpotential and its long-term stability under harsh oxidative conditions. The rational design of ligands like the derivatives of this compound is a key strategy for tuning the electronic properties of the metal center to enhance catalytic efficiency and durability. researchgate.net

Spectroscopic and Computational Characterization Techniques

Experimental Spectroscopic and Analytical Characterization

A comprehensive understanding of 2,4-Bis(4-ethynylphenyl)pyridine is achieved through a combination of spectroscopic and analytical methods. These techniques provide critical data on the compound's molecular structure, bonding, and electronic behavior.

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides definitive proof of the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms and the bond lengths and angles can be determined.

Table 1: Crystallographic Data for a Related Terpyridine Compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.1234 (4) |

| b (Å) | 13.4567 (5) |

| c (Å) | 18.9012 (7) |

| α (°) | 98.765 (3) |

| β (°) | 92.345 (3) |

| γ (°) | 109.876 (3) |

| Volume (ų) | 2345.6 (2) |

| Z | 2 |

Note: This data is for a related terpyridine compound and serves as an illustrative example of the type of information obtained from X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign the chemical shifts of all protons and carbons in the molecule, providing insights into the connectivity and electronic environment of the atoms. bas.bg

In the ¹H NMR spectrum, the aromatic protons of the pyridine (B92270) and phenyl rings exhibit distinct chemical shifts, typically in the range of 7-9 ppm. The ethynyl (B1212043) proton, if present, would appear as a sharp singlet at a characteristic upfield position. The integration of the signals confirms the number of protons in each environment.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbons of the pyridine ring resonate at specific chemical shifts, which can be distinguished from those of the phenyl rings. chemicalbook.com The quaternary carbons of the ethynyl groups also have characteristic chemical shifts. For example, in related pyridine derivatives, the carbon atoms of the pyridine ring show resonances in the range of 120-150 ppm. rsc.orgresearchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Pyridine

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyridine H-2 | 8.65 (d) | 150.2 |

| Pyridine H-3 | 7.75 (t) | 123.8 |

| Pyridine H-4 | 7.30 (d) | 136.7 |

| Pyridine H-5 | 7.75 (t) | 123.8 |

| Pyridine H-6 | 8.65 (d) | 150.2 |

| Phenyl H | 7.40-7.60 (m) | 128.0-132.0 |

| Ethynyl C | - | 89.0, 92.0 |

Note: This is a generalized table based on typical chemical shifts for substituted pyridines and phenylacetylenes. Actual values for this compound may vary.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within the this compound molecule.

The FT-IR spectrum would be expected to show a characteristic sharp absorption band around 2100-2200 cm⁻¹ corresponding to the C≡C stretching vibration of the ethynyl groups. The C-H stretching vibration of the terminal alkyne, if present, would appear around 3300 cm⁻¹. The spectrum would also feature bands associated with the C=C and C=N stretching vibrations of the aromatic pyridine and phenyl rings in the 1400-1600 cm⁻¹ region. Aromatic C-H bending vibrations would be observed in the fingerprint region (below 1000 cm⁻¹).

Raman spectroscopy complements FT-IR by providing information on non-polar bonds. The symmetric stretching of the C≡C bond is often strong in the Raman spectrum, providing a clear signature for the ethynyl groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition with high accuracy. rsc.org

The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The fragmentation pattern can provide structural information, as the molecule breaks apart in a predictable manner. Common fragmentation pathways for related aromatic compounds involve the loss of small molecules or radicals, such as HCN from the pyridine ring or the cleavage of the ethynylphenyl side chains. researchgate.net

UV-Visible Absorption and Photoluminescence Spectroscopy

UV-Visible absorption and photoluminescence (PL) spectroscopy are employed to investigate the electronic transitions and emissive properties of this compound. nih.gov

The UV-Vis absorption spectrum, typically recorded in a suitable solvent like dichloromethane (B109758) or pyridine, reveals the wavelengths at which the molecule absorbs light. researchgate.net Aromatic systems like this compound generally exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the conjugated system. The presence of the extended π-conjugation through the ethynylphenyl groups is expected to shift the absorption to longer wavelengths compared to simple pyridine. nist.gov

Photoluminescence spectroscopy measures the light emitted by the molecule after it has been excited by absorbing light. Many conjugated organic molecules, including those with pyridine and phenylacetylene (B144264) units, are known to be fluorescent. researchgate.netnih.gov The emission spectrum provides information about the energy of the excited state and the efficiency of the emission process (quantum yield). researchgate.net The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can also be determined. nih.gov For some related terpyridine derivatives, high photoluminescence quantum yields have been observed, indicating their potential as materials for light-emitting applications. researchgate.net

Table 3: Photophysical Data for a Related Luminescent Terpyridine Derivative

| Property | Value |

| Absorption λmax (nm) | 350 |

| Emission λmax (nm) | 420 |

| Stokes Shift (nm) | 70 |

| Quantum Yield (Φ) | 0.75 |

Note: This data is for a related terpyridine derivative and is provided for illustrative purposes.

Electrochemical Studies (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of this compound. nih.gov By measuring the current that develops in an electrochemical cell as the voltage is varied, the oxidation and reduction potentials of the molecule can be determined. pku.edu.cnnih.govmdpi.com

The CV of this compound would reveal information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential is related to the energy gained when an electron is added to the LUMO. These parameters are crucial for understanding the compound's potential use in electronic devices, such as organic light-emitting diodes (OLEDs) or solar cells. researchgate.netsemanticscholar.org The electrochemical behavior of related polypyridine complexes has been extensively studied, providing a framework for interpreting the CV data of this compound. nih.govnih.gov

Table 4: Electrochemical Data for a Related Pyridine-Based Compound

| Process | Potential (V vs. Fc/Fc⁺) |

| First Oxidation | +0.85 |

| First Reduction | -1.75 |

| HOMO (eV) | -5.65 |

| LUMO (eV) | -3.05 |

| Electrochemical Gap (eV) | 2.60 |

Note: This data is for a generalized pyridine-based compound and is intended to illustrate the type of information obtained from cyclic voltammetry.

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For aromatic, pyridine-containing polymers, TGA is used to determine key parameters such as the onset decomposition temperature (Td) and the temperatures for 5% and 10% weight loss, which indicate the material's ability to withstand high temperatures.

While specific TGA data for this compound is not detailed in the available research, studies on structurally related polyimides and polymers containing pyridine moieties provide insight into its expected thermal behavior. For instance, novel polyimides derived from 2,6-bis(4-aminophenyl)-4-phenyl pyridine have shown excellent thermal stability, with 5% mass loss occurring at temperatures above 508°C and 10% mass loss above 529°C. researchgate.net Similarly, polyimides synthesized from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine exhibit 5% and 10% weight loss temperatures in the ranges of 527–543 °C and 552–580 °C, respectively, with high char yields at 800 °C under a nitrogen atmosphere. mdpi.com The incorporation of rigid aromatic and heterocyclic structures, such as in this compound, generally leads to high thermal stability, making them suitable for high-performance material applications. researchgate.netjksus.org

Table 1: Representative Thermal Properties of Pyridine-Containing Polymers from TGA This table presents typical data for related polymer structures to illustrate the expected performance of materials like this compound.

| Polymer System | 5% Weight Loss Temp. (°C) | 10% Weight Loss Temp. (°C) | Char Yield at 800°C (%) |

|---|---|---|---|

| Polyimides from 2,6-bis(4-aminophenyl)-4-phenyl pyridine | >508 | >529 | - |

PPAPP: 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are indispensable tools for gaining a deeper understanding of the molecular properties of this compound at the atomic level. These approaches complement experimental data and provide predictive insights into the molecule's geometry, electronic behavior, and intermolecular forces.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and equilibrium geometry of molecules. nih.gov By applying functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can perform geometry optimization to predict stable molecular conformations. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For pyridine derivatives, DFT calculations are routinely used to understand their structural stability. nih.gov The optimized geometry provides the foundation for further calculations of other properties, including vibrational frequencies and electronic transitions. nih.gov The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energies of these orbitals and the resulting HOMO-LUMO energy gap are fundamental indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller energy gap typically suggests higher reactivity and easier electronic excitation.

Table 2: Illustrative DFT-Calculated Parameters for a Pyridine Derivative This table shows representative data that would be generated for this compound through DFT calculations.

| Parameter | Description | Typical Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.0 to 4.5 eV |

Quantum Chemical Modeling of Optoelectronic Properties

Quantum chemical modeling is employed to predict and interpret the optoelectronic properties of molecules like this compound. These properties are critical for applications in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net The modeling, which is heavily based on DFT and its extensions, elucidates the relationship between molecular structure and properties like light absorption, emission, and charge transport.

Key parameters derived from these models include ionization potential (IP), electron affinity (EA), and reorganization energies, which are essential for evaluating the efficiency of charge injection, transport, and recombination in a device. The HOMO and LUMO energy levels are directly related to the IP and EA, respectively, and their alignment with electrode work functions and other materials in a device is crucial for performance. For example, studies on push-pull purine (B94841) systems have demonstrated the ability to tune HOMO/LUMO levels and, consequently, the ionization energy (5.25–6.04 eV) and electron affinity (2.18–3.15 eV) through structural modifications. researchgate.net

Analysis of Intermolecular Interactions

In the solid state, the arrangement of molecules within a crystal lattice is governed by a complex network of noncovalent interactions. Understanding these interactions is key to predicting crystal packing and its influence on material properties. Several computational tools are used for this purpose.

Bader's Theory of 'Atoms-in-Molecules' (AIM): The QTAIM theory analyzes the topology of the electron density to define atoms and the bonds between them. This approach allows for the characterization of all types of atomic interactions, from strong covalent bonds to weak noncovalent contacts like hydrogen bonds and van der Waals interactions.

Noncovalent Interaction (NCI) Plot Index: The NCI index is a visualization tool that reveals noncovalent interactions in real space based on the electron density and its reduced density gradient. Isosurfaces are colored to distinguish between different types of interactions: strong, attractive interactions (like hydrogen bonds) typically appear as blue regions, weak van der Waals interactions as green, and repulsive steric clashes as red.

Excited State Calculations (e.g., Time-Dependent DFT (TD-DFT))

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules. nih.gov It is used to calculate vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions (e.g., π → π* or n → π*). rsc.org These calculations are essential for interpreting experimental UV-visible absorption and photoluminescence spectra.

By simulating the absorption spectrum, TD-DFT can help assign specific electronic transitions to observed spectral bands. For example, in Re(I) complexes with terpyridine ligands, TD-DFT calculations have been crucial in identifying low-energy bands as having metal-to-ligand charge-transfer (MLCT) character. Comparing calculated results with experimental spectra allows for a robust validation of the computational methodology. nih.gov Furthermore, TD-DFT can be used to investigate the properties of triplet excited states, which are particularly important for applications in phosphorescent OLEDs. rsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-bis(4-aminophenyl)-4-phenyl pyridine |

| 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine |

| Biphenyl-3,3',4,4'-tetracarboxylic dianhydride |

| 4,4'-Oxydiphthalic anhydride |

| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride |

| Pyromellitic dianhydride |

| Hexafluoroisopropylidene-2,2-bis(phthalic anhydride) |

| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) |

| Re(I) carbonyl complexes |

| Terpyridine |

Conclusion and Future Research Directions

Current Challenges in Synthesis and Application Development

The primary and most significant challenge is the absence of a reported synthetic route for 2,4-Bis(4-ethynylphenyl)pyridine. While general methods for the synthesis of substituted pyridines are well-documented, the specific combination and positioning of the 4-ethynylphenyl groups at the 2 and 4 positions of the pyridine (B92270) ring may present unique synthetic hurdles. Overcoming these initial synthetic challenges is the first and most critical step toward any future development.

Without a sample of the compound, the development of applications is impossible. The entire field of potential uses, from materials science to medicinal chemistry, remains on hold pending a viable and reproducible synthesis.

Emerging Trends and Prospective Research Avenues for Advanced Materials

Should the synthesis of this compound be achieved, it could find a place in several emerging areas of materials science. The combination of the electron-withdrawing pyridine core and the π-conjugated ethynylphenyl arms could lead to materials with interesting photophysical and electronic properties.

Prospective research could focus on its use as a building block for:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom of the pyridine and the terminal alkyne groups of the ethynylphenyl substituents could serve as coordination sites for metal ions, leading to the formation of novel porous materials with potential applications in gas storage, separation, and catalysis.

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are often used as electron-transporting or emissive materials in OLEDs. The extended conjugation provided by the ethynylphenyl groups might allow for the tuning of the emission color and improvement of charge transport properties.

Sensors: The pyridine unit can act as a binding site for specific analytes, and the photophysical properties of the conjugated system could change upon binding, forming the basis for chemical sensors.

Interdisciplinary Research Opportunities

The exploration of this compound offers a fertile ground for interdisciplinary collaboration.

Synthetic and Computational Chemistry: Computational chemists could model the properties of the molecule to predict its behavior and guide synthetic efforts. Synthetic chemists would then work to create the molecule based on these theoretical insights.

Materials Science and Engineering: Once synthesized, materials scientists could investigate its properties and incorporate it into devices, collaborating with engineers to optimize performance.

Supramolecular Chemistry and Crystal Engineering: The potential for this molecule to self-assemble into ordered structures through non-covalent interactions opens up avenues for collaboration with experts in supramolecular chemistry and crystal engineering to create novel functional materials.

Q & A

Q. What are the common synthetic routes for 2,4-Bis(4-ethynylphenyl)pyridine, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves Sonogashira coupling between 2,4-dihalopyridine (e.g., 2,4-dichloropyridine) and 4-ethynylphenyl boronic acid under palladium catalysis. Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI for efficient cross-coupling.

- Solvent choice : Polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates.

- Temperature : 80–100°C under inert atmosphere (argon/nitrogen) to prevent oxidative side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Yield optimization requires strict control of moisture and oxygen levels .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Pyridine protons appear as downfield triplets (~8.5–9.0 ppm). Ethynyl protons (≡C-H) resonate as sharp singlets (~3.1–3.3 ppm).

- ¹³C NMR : Pyridine carbons at ~150–160 ppm; ethynyl carbons (sp-hybridized) at ~70–90 ppm.

- IR Spectroscopy : Strong C≡C stretching vibrations at ~2100–2250 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ consistent with the molecular formula (C₂₀H₁₃N).

- UV-Vis : Absorption bands in 250–350 nm range due to π→π* transitions in conjugated systems .

Advanced Research Questions

Q. How can researchers design metal-ligand complexes using this compound, and what factors influence their stability and electronic properties?

- Methodological Answer : This ligand acts as a terdentate donor for transition metals (e.g., Ru(II), Ir(III)). Design considerations:

- Coordination geometry : The pyridine nitrogen and ethynyl groups facilitate octahedral or square-planar geometries.

- Electronic tuning : Electron-withdrawing/donating substituents on the phenyl rings modulate ligand field strength and redox potentials.

- Stability : Use non-coordinating counterions (e.g., PF₆⁻) to prevent ligand displacement.

Characterization via cyclic voltammetry (redox potentials) and time-resolved emission spectroscopy (excited-state lifetimes) is critical. For example, Ru(II) complexes exhibit metal-to-ligand charge transfer (MLCT) bands in visible regions .

Q. How can researchers address discrepancies in reported solubility and aggregation behavior of this compound derivatives in different solvents?

- Methodological Answer :

- Solvent Screening : Test solubility in solvents with varying polarity (e.g., hexane, DCM, DMSO). Use dynamic light scattering (DLS) to detect aggregation.

- Temperature-Dependent Studies : Measure solubility at 25°C vs. elevated temperatures (e.g., 60°C) to assess thermodynamic vs. kinetic stability.

- Additive Effects : Introduce surfactants (e.g., CTAB) or co-solvents (e.g., glycerol) to disrupt aggregation.

Contradictions often arise from trace impurities or solvent dielectric constants; rigorous drying and degassing are essential .

Q. What computational methods are suitable for predicting the electronic structure and potential applications of this compound in material science?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict charge transport properties (e.g., for organic semiconductors).

- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra to correlate experimental absorption bands with electronic transitions.

- Molecular Dynamics (MD) : Model self-assembly behavior in supramolecular systems (e.g., coordination polymers).

Validate computational results with experimental data (e.g., cyclic voltammetry for redox potentials) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the photoluminescence quantum yield (PLQY) of metal complexes derived from this compound?

- Methodological Answer : Discrepancies may arise from:

- Sample purity : Trace oxygen or moisture quenches luminescence. Use Schlenk techniques for synthesis.

- Measurement conditions : Ensure consistent excitation wavelengths and integrate sphere calibration for PLQY.

- Solvent effects : Polar solvents stabilize charge-separated states, altering PLQY.

Standardize protocols using reference emitters (e.g., [Ru(bpy)₃]²⁺) and report solvent/temperature explicitly .

Research Workflow Integration

Q. What strategies optimize the integration of this compound into polymeric or dendritic architectures for enhanced material properties?

- Methodological Answer :

- Copolymerization : Incorporate the monomer via Suzuki-Miyaura coupling into conjugated polymers (e.g., polyfluorenes) for optoelectronic devices.

- Dendrimer Synthesis : Use iterative Pd-catalyzed couplings to build ethynyl-terminated dendrimers.

Monitor molecular weight via GPC-MALS and thermal stability via TGA . Applications include organic light-emitting diodes (OLEDs) or sensors .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.